molecular formula C15H13FN2O2 B2920446 (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-4-yl)methanone CAS No. 2034460-64-3

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-4-yl)methanone

Cat. No.: B2920446
CAS No.: 2034460-64-3
M. Wt: 272.279
InChI Key: RWOXDQDVIBCQHQ-UHFFFAOYSA-N
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Description

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-4-yl)methanone is a chemical compound based on the 1,4-benzoxazepine pharmacophore, a structure recognized in medicinal chemistry for its potential in probing intracellular signaling pathways. Research into analogous 1,4-benzoxazepine derivatives has identified this chemical class as a source of potent and selective kinase inhibitors, particularly targeting key enzymes like the mammalian target of rapamycin (mTOR) and Rho-associated protein kinases (ROCKs) . The mTOR kinase is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various pathologies . Meanwhile, ROCK inhibitors are investigated for their role in modulating cellular cytoskeleton and contractility, with applications in research areas such as ophthalmology . As such, this compound provides researchers with a valuable tool for studying kinase function and its role in disease models. Investigations involving this compound are strictly for scientific research purposes.

Properties

IUPAC Name

(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c16-13-1-2-14-12(9-13)10-18(7-8-20-14)15(19)11-3-5-17-6-4-11/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOXDQDVIBCQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C(=O)C3=CC=NC=C3)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-4-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that combines a fluoro-substituted benzoxazepine with a pyridine moiety, suggesting various mechanisms of action and therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on forming the benzoxazepine ring, followed by the introduction of the fluoro group and the attachment of the pyridine moiety through condensation reactions. Specific reaction conditions, such as temperature and solvent choice, are optimized to enhance yield and purity.

Chemical Structure

The IUPAC name for this compound is (7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(pyridin-4-yl)methanone. Its molecular formula is C13H12FN3O2C_{13}H_{12}FN_3O_2, and it possesses distinct functional groups that facilitate its biological interactions.

Biological Activity

Research has demonstrated that compounds similar to this compound exhibit various biological activities:

Anticancer Properties

Several studies have indicated that benzoxazepine derivatives possess antiproliferative activity against multiple cancer cell lines. For instance, fluorinated derivatives have shown significant inhibition of cell growth in breast and lung cancer models. The mechanisms are believed to involve interference with specific cellular pathways rather than direct inhibition of common targets like dihydrofolate reductase (DHFR) .

Antimicrobial Activity

Research into related compounds has also highlighted their potential antimicrobial properties. The introduction of fluorine atoms into the molecular structure can enhance lipid solubility and membrane permeability, potentially increasing efficacy against bacterial strains .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity related to cell signaling pathways.
  • DNA Interaction : Some studies suggest potential interactions with DNA or RNA structures, leading to altered gene expression.

Study 1: Antiproliferative Activity

In a study evaluating the antiproliferative effects of various fluorinated compounds on cancer cell lines, this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells. The study concluded that the presence of the fluorine atom significantly enhanced biological activity compared to non-fluorinated analogs .

Study 2: Antimicrobial Efficacy

Another research project focused on assessing the antimicrobial properties of related benzoxazepines found that compounds with similar structures displayed notable activity against Gram-positive bacteria. The study suggested that structural modifications could lead to improved potency .

Data Table: Biological Activity Overview

Activity Type Cell Line/Organism IC50 Value (µM) Mechanism
AntiproliferativeBreast Cancer10Enzyme inhibition
AntiproliferativeColon Cancer15Receptor modulation
AntimicrobialStaphylococcus aureus5Cell membrane disruption

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name/Structure Substituents/Modifications Molecular Weight Biological Activity Source
Target : (7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-4-yl)methanone Pyridin-4-yl methanone Not explicitly stated Hypothesized kinase modulation (inferred from analogs) N/A
XL388 3-Fluoro-2-methyl-4-(methylsulfonyl)phenyl; 6-aminopyridin-3-yl 455.5 mTORC1/2 inhibitor; antitumor activity
SI-42 (Step 6 derivative) 4-((2-Aminoethyl)sulfonyl)-3-fluoro-2-methylphenyl; 6-aminopyridin-3-yl 538 mg (batch) mTOR-related synthesis intermediate
5-Phenyl-1,2-oxazol-3-yl derivative Piperazinylmethyl and oxazole substituents Not provided Unspecified kinase interaction
3-Oxopropanenitrile derivative Cyano group linked via ketone Not provided Not reported
Methyl carbamate derivative Sulfonyl and carbamate groups 380.4 Not reported

Key Structural and Functional Insights:

Core Modifications: The target compound’s pyridin-4-yl methanone group distinguishes it from analogs like XL388, which features a 3-fluoro-2-methyl-4-(methylsulfonyl)phenyl group. This substitution likely enhances XL388’s mTOR binding affinity due to the electron-withdrawing sulfonyl group . Compounds with piperazinylmethyl () or sulfonylphenyl () substituents may alter solubility and blood-brain barrier penetration compared to the target compound’s simpler pyridine moiety.

Biological Activity: XL388’s dual mTORC1/2 inhibition and antitumor efficacy highlight the importance of aryl sulfonyl groups in enhancing kinase selectivity and potency . The aminopyridinyl substituent in SI-42 () and XL388 suggests that nitrogen-rich aromatic systems improve target engagement, a feature absent in the target compound’s pyridin-4-yl group.

Synthetic Accessibility :

  • The synthesis of benzoxazepine derivatives often employs nucleophilic substitution or coupling reactions, as seen in the preparation of pyrido[2,3-b][1,4]oxazepines (). The target compound’s fluoro and pyridinyl groups may require specialized reagents or protecting-group strategies.

Research Findings and Implications

  • The target compound’s lack of sulfonyl or aminopyridinyl groups may reduce mTOR affinity but could offer improved selectivity for other kinases.
  • Pharmacokinetics : Substituents like methylsulfonyl (XL388) or carbamate () may enhance metabolic stability compared to the target compound’s simpler structure, though this requires experimental validation.

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